molecular formula C34H14Cl2Na2O8S2 B576413 Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate CAS No. 1324-57-8

Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate

Cat. No.: B576413
CAS No.: 1324-57-8
M. Wt: 731.478
InChI Key: BBLRYBKSEBCCKJ-UHFFFAOYSA-L
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Description

Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate, also known as Vat Violet 1, Solubilised, is a complex organic compound with the molecular formula C34H16Cl2O8S2.2Na. This compound is known for its vibrant violet color and is primarily used as a dye in various industrial applications.

Preparation Methods

The synthesis of disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate involves several steps. One common method includes the reaction of 9,10-dichloro-27-sulfonatooxy-12-nonacyclo with chlorosulfonic acid in the presence of pyridine and iron powder . The reaction is carried out at temperatures between 35-55°C for 3-5 hours . The product is then purified through filtration, drying, and pulverization .

Chemical Reactions Analysis

Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, to form various substituted derivatives.

Common reagents used in these reactions include chlorosulfonic acid, pyridine, and iron powder . The major products formed from these reactions are typically different derivatives of the original compound, which can have varying properties and applications .

Scientific Research Applications

Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate has several scientific research applications:

    Chemistry: It is used as a dye in various chemical processes and experiments.

    Biology: The compound is used in staining techniques to visualize biological samples under a microscope.

    Industry: The compound is widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The mechanism of action of disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate involves its interaction with various molecular targets. The compound’s sulfonate groups allow it to bind to different substrates, facilitating its use as a dye. The chlorine atoms in the compound can also participate in various chemical reactions, enhancing its versatility.

Comparison with Similar Compounds

Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate is unique due to its specific structure and properties. Similar compounds include:

    Vat Violet 1: Another name for the same compound.

    Arlindone Brilliant Violet I4R: A similar dye with slightly different properties.

    Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione: A related compound with different functional groups.

These compounds share some similarities in their chemical structure and applications but differ in their specific properties and uses.

Properties

IUPAC Name

disodium;(9,10-dichloro-27-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4(13),5,7,9,11,14,16,18,20(32),21,23,25,27,29,33-heptadecaenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H16Cl2O8S2.2Na/c35-26-14-13-22-21-8-7-18-19-9-11-24-29-16(15-3-1-2-4-23(15)33(24)43-45(37,38)39)5-6-17(27(19)29)20-10-12-25(30(21)28(18)20)34(31(22)32(26)36)44-46(40,41)42;;/h1-14H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLRYBKSEBCCKJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)[O-])C=CC5=C4C(=C6C=CC7=C8C6=C5C=CC8=C9C=CC(=C(C9=C7OS(=O)(=O)[O-])Cl)Cl)C=C3.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H14Cl2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157520
Record name Disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-57-8
Record name Disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulphate
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